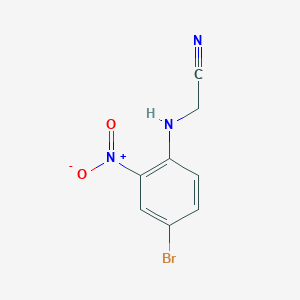
3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) is a chemical compound with the molecular formula C10H11NO4 It is a member of the benzodioxepin family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) typically involves the following steps:
Thorpe Cyclization: The process begins with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.
Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Reduction: The ketone intermediate is reduced to form the amino alcohol.
Reductive Alkylation: Various N-alkyl and N-aralkyl derivatives of the amino alcohol are obtained through reductive alkylation in the presence of aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the final product, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various amino alcohols, oxidized derivatives, and substituted benzodioxepin compounds .
Scientific Research Applications
2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a β-adrenergic stimulant and bronchodilator.
Biological Research: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) involves its interaction with β-adrenergic receptors. The compound acts as a stimulant, leading to bronchodilation and other physiological effects. The molecular targets include β-adrenergic receptors, and the pathways involved are related to adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepins: These compounds share a similar core structure and exhibit β-adrenergic stimulant activity.
Phenoxypropanolamines: These compounds are known for their β-adrenergic blocking activity and are structurally related to benzodioxepins.
Uniqueness
2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) is unique due to its specific substitution pattern and its ability to act as a β-adrenergic stimulant rather than a blocker. This distinct activity profile makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
758673-53-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-2,4-dihydro-1,5-benzodioxepine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(12)13)5-14-7-3-1-2-4-8(7)15-6-10/h1-4H,5-6,11H2,(H,12,13) |
InChI Key |
XTZMUKVMOKMMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C2O1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)


![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)


![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)

